molecular formula C12H15NO4 B7628738 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid

3-Methoxy-4-(2-methylpropanoylamino)benzoic acid

Cat. No. B7628738
M. Wt: 237.25 g/mol
InChI Key: UEWQEBBGERATQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(2-methylpropanoylamino)benzoic acid, also known as MPA, is a synthetic compound that is widely used in scientific research. It is a derivative of benzoic acid and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

3-Methoxy-4-(2-methylpropanoylamino)benzoic acid is primarily used as a research tool in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid has also been used to study the role of COX-2 in cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid involves the inhibition of COX-2 activity. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid reduces the production of prostaglandins and decreases inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid in lab experiments is its well-established synthesis method. It is also relatively inexpensive and widely available. However, one limitation is that 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research involving 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid. One area of interest is the development of new COX-2 inhibitors based on the structure of 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid. Another area of interest is the study of 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid's effects on cancer cells and its potential use as a cancer treatment. Additionally, further research is needed to fully understand the neuroprotective effects of 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid and its potential use in the treatment of neurodegenerative diseases.
In conclusion, 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid is a synthetic compound that has a wide range of scientific research applications. Its well-established synthesis method, anti-inflammatory and analgesic effects, and other biochemical and physiological effects make it a valuable tool in the field of biochemistry and pharmacology. Further research is needed to fully understand its potential as a treatment for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid involves the reaction of 3-methoxybenzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 3-Methoxy-4-(2-methylpropanoylamino)benzoic acid. This synthesis method has been well established and is widely used in laboratories.

properties

IUPAC Name

3-methoxy-4-(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(2)11(14)13-9-5-4-8(12(15)16)6-10(9)17-3/h4-7H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWQEBBGERATQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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